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Abstract
Clofutriben (formerly known as SPI-62 or ASP3662) is a potent, selective, and orally

bioavailable small molecule inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).

This enzyme is responsible for the intracellular conversion of inactive cortisone to the active

glucocorticoid, cortisol. By inhibiting 11β-HSD1, Clofutriben effectively reduces intracellular

cortisol levels in target tissues, offering a promising therapeutic approach for a range of

conditions characterized by glucocorticoid excess. This technical guide provides a

comprehensive overview of the pharmacological properties of Clofutriben, including its

mechanism of action, pharmacokinetics, and clinical and preclinical findings. Detailed

experimental protocols and quantitative data are presented to support further research and

development efforts.

Introduction
Excess glucocorticoid activity is implicated in the pathophysiology of numerous diseases,

including Cushing's syndrome, autonomous cortisol secretion, and Polymyalgia Rheumatica

(PMR), and contributes to the adverse effects of therapeutic glucocorticoid administration. The

enzyme 11β-HSD1 plays a crucial role in amplifying glucocorticoid action at the tissue level by

regenerating active cortisol from circulating inactive cortisone. Tissues with high expression of

11β-HSD1, such as the liver, adipose tissue, and brain, are particularly susceptible to the

effects of excess intracellular cortisol.
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Clofutriben is a novel therapeutic agent designed to specifically target and inhibit 11β-HSD1.

Its high potency and selectivity offer the potential to mitigate the detrimental effects of

glucocorticoid excess while minimizing off-target effects. This document synthesizes the current

knowledge on the pharmacological properties of Clofutriben, drawing from preclinical studies

and clinical trials.

Mechanism of Action
Clofutriben's primary mechanism of action is the potent and selective inhibition of the 11β-

HSD1 enzyme. This inhibition prevents the conversion of cortisone to cortisol within target

cells, thereby reducing the local concentration of active glucocorticoids and their subsequent

activation of glucocorticoid receptors (GR).

Signaling Pathway
The inhibition of 11β-HSD1 by Clofutriben initiates a cascade of downstream effects. By

reducing intracellular cortisol, Clofutriben modulates the expression of glucocorticoid-

responsive genes, leading to improvements in metabolic parameters and a reduction in

inflammatory responses. Recent evidence also suggests a potential interplay between

glucocorticoid signaling and the Epidermal Growth Factor Receptor (EGFR) pathway, which

may be indirectly influenced by 11β-HSD1 inhibition.
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Mechanism of action of Clofutriben.
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Pharmacological Data
In Vitro Potency

Parameter Value Reference

Ki (human 11β-HSD1) 5.3 nM [1]

No publicly available data for IC50 or EC50 values were found at the time of this review.

Pharmacokinetics
Clofutriben exhibits complex and nonlinear pharmacokinetics, which is attributed to target-

mediated drug disposition (TMDD). This phenomenon involves the high-affinity binding of the

drug to its pharmacological target, 11β-HSD1, influencing its distribution and clearance.

Pharmacokinetic studies support a once-daily oral dosing regimen.[2]

Preclinical Data
Preclinical studies in mouse models have demonstrated the potential of Clofutriben to mitigate

the adverse effects of exogenous corticosteroid administration. These studies have shown that

Clofutriben can prevent increases in food consumption, body weight gain, skin atrophy, insulin

resistance, and skeletal myoatrophy, and improve grip strength in a dose-dependent manner.

Clinical Data
The Phase II RESCUE (NCT05307328) trial evaluated the efficacy and safety of Clofutriben in

patients with ACTH-dependent Cushing's syndrome. The key findings from this study are

summarized below.
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Endpoint
Clofutriben (6
mg/day)

Placebo Reference

Primary Endpoint

Mean Urinary

Cortisol/Cortisone

Metabolite Ratio (at

Week 6)

0.21 ± 0.091 2.01 ± 0.263 [3][4]

Key Secondary

Endpoints (at Week 6)

HbA1c Reduction -0.6% -0.2% [3]

Systolic Blood

Pressure Decrease
-8 mmHg -3 mmHg [3]

LDL Cholesterol

Change
-25 mg/dL +29 mg/dL [3]

Osteocalcin Increase +6 mg/L +0.1 mg/L [3]

Normalization of

Urinary Free Cortisol

(>1.5x ULN at

baseline)

3 of 8 patients

(37.5%)
0 of 6 patients (0%) [3][4]

Reduction in

Concomitant

Medications for Type

2 Diabetes

4 patients - [3][4]

Reduction in

Concomitant

Medications for

Hypertension

4 patients - [3][4]

Interim results from the RESCUE trial also indicated that over 60% of patients treated with

Clofutriben experienced normalization of urine free cortisol levels.[5] Importantly, the treatment

was well-tolerated, with no evidence of adrenal insufficiency.[3]
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Experimental Protocols
RESCUE Phase II Clinical Trial (NCT05307328)
Objective: To evaluate the pharmacologic effect, efficacy, and safety of Clofutriben in subjects

with ACTH-dependent Cushing's syndrome.

Study Design: A multicenter, randomized, double-blind, placebo-controlled, crossover study.

Patient Population: Adults with a documented diagnosis of ACTH-dependent Cushing's

syndrome (including Cushing's disease and ectopic ACTH secretion) and evidence of active

and consistent cortisol excess. Key comorbidities included type 2 diabetes, impaired glucose

tolerance, hypertension, hyperlipidemia, or osteopenia.

Treatment Regimen:

Patients were randomized to receive either oral Clofutriben (6 mg/day) or a matching

placebo.

The study involved two 12-week treatment periods in blinded sequences (e.g., Placebo-

Clofutriben-Clofutriben-Placebo or Clofutriben-Clofutriben-Placebo-Placebo), with each

letter representing a 6-week period.[3][4]

Upon completion of the blinded phases, patients were offered open-label treatment with

Clofutriben.

Endpoints:

Primary Endpoint: Urinary ratio of cortisol and cortisone metabolites at Week 6, serving as a

biomarker for hepatocellular 11β-HSD1 activity.[3][4]

Key Exploratory Endpoints (at Week 6):

Change in HbA1c in patients with type 2 diabetes.

Change in systolic blood pressure.

Change in LDL cholesterol.
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Change in osteocalcin.

Normalization of urinary free cortisol in patients with elevated baseline levels.[3][4]
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RESCUE Phase II Trial Workflow.

Conclusion
Clofutriben is a promising, potent, and selective 11β-HSD1 inhibitor with a well-defined

mechanism of action. By reducing intracellular cortisol levels, it has demonstrated the potential

to provide clinical benefits in conditions of glucocorticoid excess, such as Cushing's syndrome,

without causing adrenal insufficiency. The quantitative data from the RESCUE Phase II trial are

encouraging and support the continued development of Clofutriben as a novel therapeutic

agent. Further research is warranted to fully elucidate its long-term efficacy and safety profile

and to explore its therapeutic potential in other glucocorticoid-mediated diseases.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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